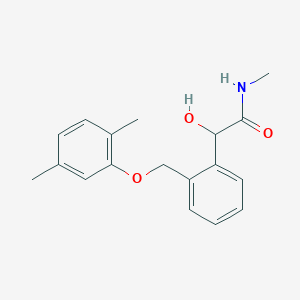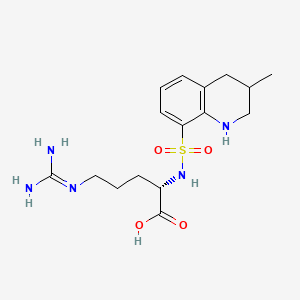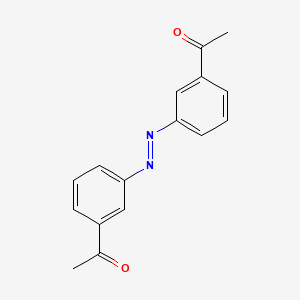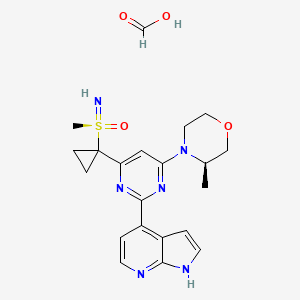![molecular formula C14H15NO3 B15293739 8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one CAS No. 16641-72-8](/img/structure/B15293739.png)
8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Phenoxycarbonyl)-8-azabicyclo[321]octane-3-one is a bicyclic compound that features a unique structural motif
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one typically involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds with high efficiency and complete diastereoselectivity .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include gold catalysts, propargylic carboxylates, and glycal-derived enynes . Reaction conditions typically involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include enantiomerically pure disubstituted 8-oxabicyclo[3.2.1]octanes and other related bicyclic compounds .
Wissenschaftliche Forschungsanwendungen
8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: A similar compound with a different functional group, used in various chemical applications.
11-oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with similar structural motifs, known for its biological activities.
Uniqueness
8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one is unique due to its specific structural features and the ability to undergo a wide range of chemical reactions with high selectivity and efficiency .
Eigenschaften
CAS-Nummer |
16641-72-8 |
|---|---|
Molekularformel |
C14H15NO3 |
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
phenyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C14H15NO3/c16-12-8-10-6-7-11(9-12)15(10)14(17)18-13-4-2-1-3-5-13/h1-5,10-11H,6-9H2 |
InChI-Schlüssel |
GQLAOHBSJQCLON-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(=O)CC1N2C(=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)







![N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt](/img/structure/B15293694.png)

![1,3-Dihydrospiro[indene-2,2'-morpholine]](/img/structure/B15293699.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15293709.png)


